Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a complex organic compound that features a unique structural framework, including a sulfonyl group and a triazaspirodecene moiety. This compound is identified by its Chemical Abstracts Service number 892295-79-3 and has a molecular formula of with a molecular weight of approximately 401.6 g/mol .
The compound is synthesized through various organic chemistry methods, often involving multi-step reactions that include the formation of the triazaspiro structure and subsequent functionalization with methyl and sulfonyl groups. The availability of this compound can be traced through chemical databases and patent literature, indicating its potential applications in pharmaceuticals and agrochemicals.
Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate belongs to the class of sulfonamide derivatives and spiro compounds. Its classification is relevant in medicinal chemistry due to its potential biological activities.
The synthesis of methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate can be represented using various structural notations:
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(c1ccc(C(C)(C)C)cc1)C(=S)N2This notation illustrates the connectivity of atoms within the molecule.
The key structural features include:
Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to avoid decomposition or undesired side reactions. Analytical techniques such as Thin Layer Chromatography (TLC) are used to monitor reaction progress.
The mechanism of action for methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory and antimicrobial effects. Further studies are needed to clarify its specific mechanisms.
While specific data on physical properties like melting point and boiling point are not available for this compound, it is generally expected to be a solid at room temperature due to its complex structure.
Key chemical properties include:
Relevant data from similar compounds suggest that derivatives containing sulfonamide groups often exhibit favorable stability profiles.
Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate has potential applications in:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5